tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
Overview
Description
“tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”. However, tert-butyl carbamates are generally synthesized through palladium-catalyzed reactions2.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”. However, tert-butyl carbamates are known to be involved in palladium-catalyzed cross-coupling reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate"3.Scientific Research Applications
1. Synthesis of Statin Side Chain Intermediate
Tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has been utilized in the synthesis of a key lactonized statin side chain intermediate. This method involves a biocatalytic procedure using pancreatin powder-catalyzed cleavage and is suitable for industrial applications due to its convenience and economic efficiency (Troiani, Cluzeau, & Časar, 2011).
2. Synthesis of Biologically Active Compounds
This chemical has been involved in the synthesis of important intermediates for biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method has been established for this compound, demonstrating its significant role in the preparation of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
3. Preparation of δ-Formyl-δ-valerolactone Precursor for Statins
The compound has been used in preparing (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one by oxidation, a crucial step in statin synthesis via lactonized side chain. This method ensures high yield and provides a platform for efficient statin production (Časar & Košmrlj, 2009).
4. Synthesis of Mevinic Acid Lactone Precursor
This chemical is also instrumental in synthesizing precursors to mevinic acid lactone. The synthesis starts with racemic sodio-3, 4-dihydro-2H-pyran-2-carboxylate, leading to potential applications in statin and cholesterol management drugs (Mash, Arterburn, & Nimkar, 1992).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.
Future Directions
The future directions of a compound refer to its potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.
Please note that this analysis is based on the available data and there might be more information out there that could provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h14H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFDWZOPHOOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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